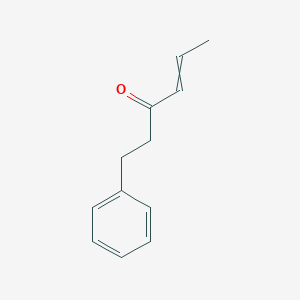

1-Phenylhex-4-en-3-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

60550-53-0 |

|---|---|

Formule moléculaire |

C12H14O |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1-phenylhex-4-en-3-one |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |

Clé InChI |

FWOYOWIXLSFQQQ-UHFFFAOYSA-N |

SMILES canonique |

CC=CC(=O)CCC1=CC=CC=C1 |

Origine du produit |

United States |

Mechanistic Investigations and Reaction Pathways of 1 Phenylhex 4 En 3 One Transformations

Methodologies for Reaction Mechanism Elucidation

To unravel the intricate details of a chemical reaction, chemists employ a range of experimental strategies. These methods are designed to answer key questions about the reaction pathway, such as whether it proceeds through an intramolecular or intermolecular process, the role of each component in the reaction mixture, and the nature of bond-breaking and bond-forming steps.

Crossover Experiments to Probe Intermolecular vs. Intramolecular Pathways

Crossover experiments are a powerful tool for distinguishing between intramolecular (occurring within a single molecule) and intermolecular (occurring between two or more molecules) reaction pathways. The fundamental principle involves running a reaction with a mixture of two similar, yet distinguishable, substrates. If the reaction is intramolecular, each substrate will only form its corresponding product. However, if the reaction proceeds via an intermolecular pathway, "crossover" products containing components from both starting materials will be observed.

While specific crossover experiments involving 1-Phenylhex-4-en-3-one are not extensively documented, the principle can be illustrated with a hypothetical photochemical [2+2] cycloaddition, a common reaction for α,β-unsaturated ketones. Consider the reaction of 1-Phenylhex-4-en-3-one and a deuterated analogue, 1-(phenyl-d5)-hex-4-en-3-one.

| Reactants | Predicted Products (Intramolecular) | Predicted Products (Intermolecular) |

| 1-Phenylhex-4-en-3-one + 1-(phenyl-d5)-hex-4-en-3-one | Dimer of 1-Phenylhex-4-en-3-one Dimer of 1-(phenyl-d5)-hex-4-en-3-one | Dimer of 1-Phenylhex-4-en-3-one Dimer of 1-(phenyl-d5)-hex-4-en-3-one Crossover Product: Dimer containing one unit of each reactant |

The detection of the crossover product by mass spectrometry would provide strong evidence for an intermolecular mechanism, where fragments of the initial molecules can interact in solution before forming the final product.

Omission and Resubmission Experiments in Mechanistic Studies

Omission and resubmission experiments are crucial for determining the necessity of each component in a reaction mixture, particularly in catalytic or multi-component reactions. In an omission experiment, a specific reagent (e.g., a catalyst, additive, or light source) is deliberately left out of the reaction. If the reaction fails to proceed or its efficiency is significantly diminished, it confirms the essential role of the omitted component.

For instance, in a photocatalytic cyclization of an enone, omitting the photocatalyst or the light source would be expected to halt the reaction, demonstrating their necessity. nih.gov A control experiment conducted in the absence of light is a fundamental omission experiment in photochemical studies.

Resubmission experiments involve isolating a proposed intermediate and subjecting it to the reaction conditions. If the isolated intermediate is converted to the final product, it provides strong evidence that it lies on the reaction pathway. For example, in a reaction proposed to proceed through a specific radical intermediate, if that radical can be independently generated and is shown to form the expected product under the reaction conditions, the proposed mechanism is supported.

Kinetic Isotope Effect Studies (General mechanistic tool)

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and provides insight into bond-breaking and bond-forming processes. It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (k_light) to the rate of the same reaction with a heavier isotope (k_heavy) at the same position (KIE = k_light / k_heavy).

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the C-H bond, substitution with deuterium (B1214612) (D) typically results in a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and has a lower zero-point energy than the C-H bond. chem-station.com

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the rate-determining step. princeton.edu

Specific Mechanistic Insights into 1-Phenylhex-4-en-3-one Reactivity

The combination of functional groups in 1-Phenylhex-4-en-3-one allows for a rich and varied reactivity profile, particularly under photochemical and catalytic conditions.

Photochemical Reaction Pathways of Phenylalkenones (e.g., Norrish Type II Photoreactions)

Phenylalkenones, upon absorption of light, can undergo a variety of photochemical transformations. One of the most well-studied of these is the Norrish Type II reaction. This intramolecular process occurs in ketones possessing a γ-hydrogen atom. The reaction proceeds through the following steps:

Excitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a γ-hydrogen atom, forming a 1,4-biradical intermediate.

Cleavage or Cyclization: The 1,4-biradical can then undergo one of two competing pathways:

Cleavage (fragmentation): The bond between the α- and β-carbons cleaves to yield an enol and an alkene. The enol subsequently tautomerizes to a more stable ketone.

Cyclization (Yang cyclization): The two radical centers combine to form a cyclobutanol (B46151) derivative.

For 1-Phenylhex-4-en-3-one, a Norrish Type II reaction is plausible, as it possesses γ-hydrogens at the C-5 position. A deuterium KIE would be expected for the γ-hydrogen abstraction step. Studies on other phenyl ketones have indeed shown a significant KIE for this process, supporting the mechanism of hydrogen atom transfer in the rate-determining step of the biradical formation. acs.org

| Reaction Type | Key Intermediate | Potential Products from 1-Phenylhex-4-en-3-one |

| Norrish Type II | 1,4-Biradical | Cleavage: Phenylacetone and propene Cyclization: 1-methyl-2-phenyl-2-vinylcyclobutanol |

Catalytic Reaction Mechanisms (e.g., Salen-Manganese(III) Catalysis, Photocatalytic Cyclizations)

Salen-Manganese(III) Catalysis: Chiral Salen-Manganese(III) complexes are renowned catalysts for the asymmetric epoxidation of unfunctionalized olefins. While the primary application is in epoxidation, the mechanism involves the formation of a high-valent manganese-oxo species which is the active oxidant. The reaction of this species with an alkene, such as the one present in 1-Phenylhex-4-en-3-one, can proceed through different pathways, including a concerted or a stepwise radical mechanism. mdpi.com The specific pathway can be influenced by the electronic properties of the Salen ligand and the substrate. mdpi.com While typically used for epoxidation, these catalysts can also mediate other oxidative transformations. nih.gov

Photocatalytic Cyclizations: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. For enones like 1-Phenylhex-4-en-3-one, photocatalytic [2+2] cycloadditions are a prominent class of reactions. The mechanism often involves the following key steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state.

Electron Transfer: The excited photocatalyst can then engage in single-electron transfer (SET) with the enone substrate. This can either be an oxidative or reductive quenching cycle. In many enone cyclizations, a reductive quenching pathway is operative, where the excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant. This species then reduces the enone to a radical anion.

Radical Anion Cycloaddition: The generated enone radical anion can then undergo cycloaddition with another ground-state enone molecule or an appended alkene.

Catalyst Regeneration: The catalytic cycle is completed by back electron transfer to regenerate the ground-state photocatalyst.

The efficiency and diastereoselectivity of such reactions are often excellent. nih.gov The presence of additives like Lewis acids can play a crucial role in activating the enone and stabilizing the radical anion intermediate. nih.gov

Influence of Oriented Electrostatic Fields on Reactivity and Selectivity in Organic Reactions

The rates and selectivity of organic reactions can be significantly influenced by the presence of oriented external electric fields (OEEFs). nih.gov This phenomenon, often referred to as electrostatic catalysis, arises from the interaction of the electric field with the changing dipole moment of the reacting species as they progress from reactants to the transition state. nih.gov

For a reaction to be accelerated by an OEEF, the transition state must be more stabilized by the field than the reactants. This typically occurs when the transition state has a larger dipole moment or a more polar character than the ground state of the reactants. The alignment of the electric field with the "reaction axis"—the direction of electron reorganization during the reaction—can lead to a substantial lowering of the activation energy barrier. nih.gov Conversely, orienting the field in the opposite direction can inhibit the reaction.

In the context of reactions involving 1-phenylhex-4-en-3-one, an α,β-unsaturated ketone, an external electric field could potentially influence both the reactivity and stereoselectivity of nucleophilic additions. For instance, in a conjugate addition reaction, the transition state involves the development of partial charges. An appropriately oriented electric field could stabilize this charge separation, thereby accelerating the reaction.

Furthermore, OEEFs can be employed to control the stereochemical outcome of a reaction. By selectively stabilizing the transition state leading to one stereoisomer over another, it is possible to enhance the enantioselectivity or diastereoselectivity of a transformation. nih.gov This control is achieved by orienting the electric field off the primary reaction axis to preferentially interact with the specific spatial arrangement of the transition state for the desired product. nih.gov While experimental data on the effect of OEEFs specifically on 1-phenylhex-4-en-3-one is not available, the theoretical principles strongly suggest that its reactivity could be manipulated in this manner.

Conjugate Addition Mechanisms in α,β-Unsaturated Ketones

The hallmark reaction of α,β-unsaturated ketones like 1-phenylhex-4-en-3-one is the conjugate addition, also known as 1,4-addition or Michael addition. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. The electrophilicity of the β-carbon is a result of resonance delocalization of the electron density towards the electronegative oxygen atom of the carbonyl group.

The general mechanism for the conjugate addition of a nucleophile to an α,β-unsaturated ketone proceeds in the following steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-nucleophile bond. This attack pushes the π-electrons of the carbon-carbon double bond onto the α-carbon.

Formation of an Enolate Intermediate: The movement of electrons results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, at the α-carbon to yield the final saturated ketone product. This final step is effectively a tautomerization of the enol form to the more stable keto form.

The regioselectivity of nucleophilic attack—whether it occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition)—is influenced by the nature of the nucleophile. "Soft" nucleophiles, which are typically larger, more polarizable, and have a lower charge density, preferentially undergo 1,4-addition. Conversely, "hard" nucleophiles, which are smaller, less polarizable, and have a higher charge density (e.g., Grignard reagents, organolithium reagents), tend to favor 1,2-addition directly to the carbonyl carbon. youtube.com

A prominent example of conjugate addition is the Michael reaction , which involves the addition of a stabilized enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comwikipedia.orgchemistrysteps.com For 1-phenylhex-4-en-3-one, a variety of Michael donors could be employed, leading to the formation of a diverse range of adducts.

Table 1: Common Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Example(s) | Typical Product |

|---|---|---|

| Stabilized Enolates | Diethyl malonate, Ethyl acetoacetate | 1,5-Dicarbonyl compounds |

| Organocuprates (Gilman reagents) | Lithium dimethylcuprate (Li(CH₃)₂Cu) | β-Alkylated ketones |

| Amines | Secondary amines (e.g., piperidine) | β-Amino ketones |

| Thiols | Thiophenol | β-Thioether ketones |

The stereochemistry of the conjugate addition can often be controlled through the use of chiral catalysts or auxiliaries, leading to the enantioselective or diastereoselective formation of new stereocenters. While specific studies on 1-phenylhex-4-en-3-one are lacking, the extensive research on analogous systems provides a robust framework for predicting its behavior in these fundamental organic transformations.

Spectroscopic and Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of individual nuclei.

High-resolution ¹H and ¹³C NMR are fundamental for assigning the structure of 1-Phenylhex-4-en-3-one. While specific spectral data for 1-Phenylhex-4-en-3-one is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the ethyl group attached to the phenyl ring would show characteristic shifts, with the benzylic protons being deshielded. The olefinic protons on the hexene chain would resonate in the vinyl region (δ 5.0-6.5 ppm), and their coupling constants would be indicative of the double bond geometry (cis or trans).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is typically observed in the downfield region (δ 190-220 ppm) libretexts.org. The carbons of the phenyl ring would appear in the aromatic region (δ 125-150 ppm) libretexts.org. The olefinic carbons would also have characteristic shifts in the region of δ 115-140 ppm libretexts.org. The aliphatic carbons of the ethyl and hexene chain would be found in the upfield region of the spectrum. A database entry confirms the existence of a ¹³C NMR spectrum for 1-Phenyl-hex-4-en-3-one, though the specific chemical shifts are not detailed. spectrabase.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR would only be applicable if the 1-Phenylhex-4-en-3-one molecule were substituted with fluorine atoms. In such a case, the chemical shifts and coupling constants would provide valuable information about the location and environment of the fluorine substituents.

A hypothetical assignment of the key ¹³C NMR chemical shifts for 1-Phenylhex-4-en-3-one is presented in the table below, based on typical values for similar functional groups.

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |

| C=O | Ketone | 195 - 210 |

| C (ipso) | Phenyl | 135 - 145 |

| C (ortho, meta, para) | Phenyl | 125 - 130 |

| C=C | Alkene | 120 - 140 |

| -CH₂- (benzylic) | Ethyl | 40 - 50 |

| -CH₂- | Alkene chain | 30 - 40 |

| -CH₃ | Alkene chain | 10 - 20 |

The interpretation of NMR data, particularly coupling constants and chemical shifts, can provide insights into the preferred conformation of 1-Phenylhex-4-en-3-one in solution. As a β,γ-unsaturated ketone, the molecule can exist in various conformations due to rotation around single bonds. The relative orientation of the phenyl ring, the carbonyl group, and the carbon-carbon double bond will influence the magnetic environment of the protons and carbons, leading to specific NMR parameters.

For α,β-unsaturated ketones, it is known that s-cis and s-trans conformers can exist, and their relative populations can be influenced by steric and electronic factors. uq.edu.auresearchgate.net While 1-Phenylhex-4-en-3-one is a β,γ-unsaturated ketone, similar principles of conformational isomerism apply. The magnitude of three-bond proton-proton coupling constants (³JHH) across the single bonds of the hexene chain, as determined from the ¹H NMR spectrum, can be used with the Karplus equation to estimate dihedral angles and thus deduce the predominant conformation. Furthermore, the chemical shifts of the olefinic protons can be sensitive to the anisotropy effect of the nearby phenyl ring and carbonyl group, providing further clues about the molecule's three-dimensional structure.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the stereochemistry of molecules by identifying protons that are close to each other in space, typically within 5 Å. biointerfaceresearch.commdpi.com For 1-Phenylhex-4-en-3-one, NOE experiments would be crucial for establishing the geometry of the double bond (E/Z isomerism) and the relative orientation of substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. The molecular formula of 1-Phenylhex-4-en-3-one is C₁₂H₁₄O, which corresponds to a monoisotopic mass of 174.1045 g/mol . chemexper.com An HRMS measurement that matches this value to within a few parts per million (ppm) would confirm the elemental composition of the molecule. youtube.comepfl.ch This technique is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Monoisotopic Mass | 174.104465 Da |

| Molecular Weight | 174.24 g/mol |

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. chemguide.co.uklibretexts.org A database entry confirms the availability of a GC-MS spectrum for 1-Phenyl-hex-4-en-3-one. spectrabase.com

The fragmentation pattern of 1-Phenylhex-4-en-3-one would be dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. msu.edu

Expected key fragment ions for 1-Phenylhex-4-en-3-one could include:

[M]⁺: The molecular ion at m/z = 174.

[C₆H₅CH₂CH₂]⁺ (m/z = 105): Resulting from cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (α-cleavage). This is often a stable and prominent peak for phenylethyl ketones.

[C₆H₅]⁺ (m/z = 77): The phenyl cation.

[CH₃CH=CHCO]⁺ (m/z = 69): From cleavage on the other side of the carbonyl group.

A study on the fragmentation of the related compound 1-phenylhex-5-en-1-one (B3117655) showed that a McLafferty rearrangement and loss of an ethyl radical are significant fragmentation pathways. researchgate.net Similar complex rearrangements could also be possible for 1-Phenylhex-4-en-3-one. Analysis of the relative abundances of these fragment ions provides valuable structural information and can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Phenylhex-4-en-3-one, the IR spectrum provides definitive evidence for its key structural features, particularly the α,β-unsaturated ketone system and the phenyl group. The absorption of IR radiation causes vibrations of the molecular bonds, and the frequency of these vibrations is characteristic of the bond type and its chemical environment.

The key functional groups in 1-Phenylhex-4-en-3-one are the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) in the hexene chain, the aromatic ring of the phenyl group, and the various carbon-hydrogen (C-H) bonds. The position of the carbonyl absorption is particularly informative. In a saturated acyclic ketone, the C=O stretching vibration typically appears around 1715 cm⁻¹. However, in 1-Phenylhex-4-en-3-one, the carbonyl group is conjugated with a carbon-carbon double bond. This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and, as a result, lowers its vibrational frequency. Therefore, the C=O stretching band for this α,β-unsaturated ketone is expected to appear in the range of 1665-1710 cm⁻¹. orgchemboulder.comorgchemboulder.comlibretexts.orgpg.edu.pl

The carbon-carbon double bond (C=C) of the alkene moiety also gives rise to a characteristic absorption band, typically in the region of 1600-1680 cm⁻¹. The aromatic phenyl group will exhibit C=C stretching vibrations within the ring, usually appearing as a series of peaks in the 1450-1600 cm⁻¹ region. Furthermore, the spectrum will show absorptions corresponding to the C-H stretching vibrations. The C-H bonds of the aromatic ring are expected to absorb at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H bonds will show absorptions just below 3000 cm⁻¹.

A representative summary of the expected IR absorption bands for 1-Phenylhex-4-en-3-one is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1665 - 1710 | Strong |

| Alkene (C=C) | Stretching | 1600 - 1680 | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, purification, and analysis of chemical compounds. For 1-Phenylhex-4-en-3-one, both flash chromatography and chiral chromatography play crucial roles in obtaining a pure sample and determining its stereochemical composition.

Flash Chromatography for Purification Protocols

Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or a mixture of solvents. rochester.edurochester.edulibretexts.orghawachhplccolumn.comucsb.edu The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For the purification of 1-Phenylhex-4-en-3-one from a reaction mixture, a carefully chosen solvent system is paramount.

A common approach is to use a binary solvent system, such as a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the mobile phase is optimized to achieve good separation between the desired product and any impurities. The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound.

A typical flash chromatography protocol for the purification of 1-Phenylhex-4-en-3-one would involve the following steps:

Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent.

Column Packing: A glass column is packed with silica gel as the stationary phase, suspended in the initial, less polar mobile phase.

Loading: The prepared sample is carefully loaded onto the top of the silica gel bed.

Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure 1-Phenylhex-4-en-3-one.

A representative data table for a flash chromatography purification of 1-Phenylhex-4-en-3-one is provided below.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Hexanes and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20) |

| Elution Order | Less polar impurities elute first, followed by 1-Phenylhex-4-en-3-one. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Purity Assessment | Analysis of the collected fractions by techniques such as NMR or GC-MS. |

Chiral Chromatography (e.g., UPC²) for Enantiomeric Excess Determination

1-Phenylhex-4-en-3-one is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The determination of the enantiomeric composition, or enantiomeric excess (e.e.), is crucial in many applications. Chiral chromatography is the primary technique used for this purpose.

UltraPerformance Convergence Chromatography (UPC²) is a modern and powerful chiral separation technique that utilizes compressed carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent. waters.comlcms.czlabrulez.comwaters.com This method offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, higher resolution, and reduced solvent consumption.

For the determination of the enantiomeric excess of 1-Phenylhex-4-en-3-one, a chiral stationary phase (CSP) is employed. The CSP is designed to interact differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.

The following data table outlines a hypothetical UPC² method for the chiral separation of 1-Phenylhex-4-en-3-one enantiomers.

| Parameter | Value/Description |

| Instrument | Waters ACQUITY UPC² System |

| Chiral Stationary Phase | A suitable polysaccharide-based chiral column (e.g., amylose (B160209) or cellulose (B213188) derivatives) |

| Mobile Phase | Supercritical CO₂ with a modifier such as methanol (B129727) or ethanol |

| Flow Rate | Typically in the range of 1-3 mL/min |

| Detection | UV Detector (at a wavelength where the compound absorbs) |

| Outcome | Baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess. |

Computational Chemistry and Theoretical Studies on 1 Phenylhex 4 En 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1-phenylhex-4-en-3-one.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For 1-phenylhex-4-en-3-one, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its reactivity. The theory can be used to calculate key properties such as molecular orbital energies (HOMO and LUMO), which are important indicators of chemical reactivity and kinetic stability.

Furthermore, DFT is employed to predict spectroscopic properties. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. Theoretical vibrational frequencies obtained from DFT can be scaled to better match experimental IR spectra, aiding in the assignment of vibrational modes. Similarly, calculated NMR chemical shifts, after appropriate referencing, can assist in the interpretation of experimental ¹H and ¹³C NMR spectra.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 1-phenylhex-4-en-3-one, a variety of functionals and basis sets would be tested to find a combination that provides the best agreement with experimental data, if available, or with higher-level computational methods.

Commonly used hybrid functionals include B3LYP, which is known for its balance of accuracy and computational cost in predicting molecular geometries and energies. researchgate.netnih.gov The M06-2X functional is another popular choice, particularly for systems where non-covalent interactions are important, and for thermochemistry and kinetics. researchgate.netnih.gov

The choice of basis set determines the flexibility given to the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are frequently used for initial geometry optimizations. For more accurate energy calculations and property predictions, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) are often employed. The selection of the appropriate level of theory (functional and basis set) is a critical step in obtaining meaningful computational results.

Below is a table summarizing common combinations of functionals and basis sets used in DFT studies of organic molecules, which would be applicable to 1-phenylhex-4-en-3-one.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and vibrational frequencies |

| M06-2X | 6-311+G(d,p) | More accurate energies, thermochemistry, and kinetics |

| B3LYP | cc-pVTZ | High-accuracy single-point energy calculations |

| M06-2X | aug-cc-pVTZ | Calculations involving anions or weak interactions |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexenone (B8787527) chain in 1-phenylhex-4-en-3-one allows it to adopt multiple conformations. Conformational analysis is essential to identify the most stable geometries of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The lowest energy conformers are the most populated at thermal equilibrium and will dominate the observed properties of the compound.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can explore the potential energy surface and identify the accessible conformations and the transitions between them. This information is valuable for understanding how the molecule behaves in different environments, such as in solution.

Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Computations for Reaction Pathways

Computational methods are invaluable for studying the mechanisms of chemical reactions involving 1-phenylhex-4-en-3-one. By locating the transition state (TS) structure for a given reaction, the activation energy can be calculated, providing insight into the reaction rate. A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule at the peak of the energy barrier.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC follows the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This analysis provides a detailed picture of the atomic motions that occur during the reaction.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical models can be used to predict the reactivity of 1-phenylhex-4-en-3-one. For example, the calculated energies of the HOMO and LUMO can indicate the molecule's propensity to act as a nucleophile or an electrophile. Maps of the electrostatic potential can identify the electron-rich and electron-poor regions of the molecule, which are likely sites for nucleophilic and electrophilic attack, respectively.

In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. researchgate.net By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. The product that is formed via the lowest energy transition state is expected to be the major product. This predictive capability is a powerful tool for designing new synthetic routes.

Integration of Computational Data with Experimental Spectroscopic Observations

A key aspect of computational chemistry is its synergy with experimental work. For 1-phenylhex-4-en-3-one, calculated spectroscopic data can be directly compared with experimental spectra to validate both the computational model and the experimental structure determination.

For example, the calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex NMR spectra. Any discrepancies between the calculated and experimental data can point to interesting structural or electronic features of the molecule that may warrant further investigation. This iterative process of comparing computational and experimental results is a powerful approach for gaining a deep understanding of the properties and behavior of 1-phenylhex-4-en-3-one.

Stereochemical Aspects in the Chemistry of 1 Phenylhex 4 En 3 One

Development of Stereoselective Synthetic Strategies (e.g., Diastereoselective Additions)

The synthesis of specific diastereomers of 1-phenylhex-4-en-3-one and its derivatives is a key objective for controlling the compound's properties and biological activity. Diastereoselective strategies often rely on the influence of existing stereocenters within the molecule or the use of chiral auxiliaries to direct the formation of new stereocenters.

One potential strategy for the diastereoselective synthesis of 1-phenylhex-4-en-3-one derivatives involves the α-alkylation of a ketone enolate. For instance, the reaction of a pre-existing chiral enolate with an incoming electrophile can proceed with facial selectivity, leading to the formation of one diastereomer in preference to the other. The steric and electronic properties of the enolate and the electrophile, as well as the reaction conditions, play a crucial role in determining the degree of diastereoselectivity.

Another approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor. While 1-phenylhex-4-en-3-one is a β,γ-unsaturated ketone, it can be synthesized from α,β-unsaturated precursors. In such cases, if the precursor already contains a stereocenter, it can direct the incoming nucleophile to one face of the double bond, resulting in a diastereoselective Michael addition.

The development of these strategies is often guided by established principles of stereochemical control, such as Felkin-Anh and Cram's rule, which predict the stereochemical outcome of nucleophilic additions to carbonyl groups bearing an adjacent stereocenter. While these models were initially developed for 1,2-additions, their principles can be extended to more complex systems.

Table 1: Representative Diastereoselective Additions for the Synthesis of β,γ-Unsaturated Ketone Analogs

| Precursor Type | Reaction | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|

| Chiral Ketone Enolate | α-Vinylation | 70:30 to >95:5 |

| Acyclic Enone with α-Stereocenter | Conjugate Addition | 60:40 to 90:10 |

| Aldehyde with Chiral Auxiliary | Wittig-type Olefination followed by Oxidation | >90:10 |

Note: The data in this table are representative examples from studies on analogous systems and are intended to be illustrative of the selectivities that can be achieved in diastereoselective synthesis.

Enantioselective Transformations and Chiral Catalysis for Asymmetric Induction

The synthesis of enantiomerically pure 1-phenylhex-4-en-3-one is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective transformations, particularly those employing chiral catalysts, are the most elegant and efficient methods for achieving this.

Asymmetric induction in the synthesis of 1-phenylhex-4-en-3-one can be accomplished through several catalytic approaches. One of the most powerful is the use of chiral transition metal complexes. For instance, a copper-catalyzed asymmetric conjugate addition of a suitable nucleophile to an α,β-unsaturated precursor could establish the stereocenter at the C4 position with high enantioselectivity. The chiral ligand coordinated to the copper center creates a chiral environment that differentiates between the two enantiotopic faces of the double bond.

Organocatalysis offers a complementary metal-free approach to the enantioselective synthesis of chiral ketones. Chiral amines, thioureas, and phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. For example, a chiral primary amine catalyst could be employed in an asymmetric Michael addition to an α,β-enone, proceeding through a chiral enamine intermediate to yield an enantioenriched product.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. Factors such as the solvent, temperature, and the specific structure of the chiral ligand or organocatalyst can have a profound impact on the stereochemical outcome of the reaction.

Table 2: Examples of Chiral Catalysis for Enantioselective Synthesis of Ketones

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Copper-Bisoxazoline Complex | Conjugate Addition | 85-99% |

| Cinchona Alkaloid-derived Thiourea | Michael Addition | 90-98% |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | 80-95% |

Note: This table presents typical enantioselectivities achieved in the asymmetric synthesis of chiral ketones using various catalytic systems and is for illustrative purposes.

Investigation of Conformational Isomerism and its Chemical Implications

1-Phenylhex-4-en-3-one is an acyclic molecule with several rotatable single bonds, giving rise to a multitude of possible conformations. The study of these conformational isomers is crucial as the three-dimensional shape of a molecule can significantly influence its reactivity and interaction with other molecules, such as biological receptors.

The conformational landscape of 1-phenylhex-4-en-3-one is determined by the rotation around the C1-C2, C2-C3, C3-C4, and C4-C5 single bonds. The relative energies of the different conformers are governed by a combination of steric and electronic effects. Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, and steric hindrance between bulky substituents are major destabilizing factors.

For example, rotation around the C2-C3 bond would lead to different spatial arrangements of the phenylmethyl group relative to the carbonyl group. Similarly, rotation around the C3-C4 bond will alter the orientation of the ethyl group relative to the rest of the molecule. The most stable conformations will be those that minimize these unfavorable interactions, such as staggered conformations where the bulky groups are anti-periplanar to each other.

The presence of the double bond and the carbonyl group also introduces specific electronic considerations. The planarity of the sp2-hybridized carbons of the double bond and the carbonyl group will influence the local geometry. Furthermore, potential interactions between the π-systems of the phenyl ring and the double bond, or the double bond and the carbonyl group, can also affect the conformational preferences.

The chemical implications of this conformational isomerism are significant. The accessibility of the carbonyl group to nucleophilic attack, for instance, can be dependent on the conformational state of the molecule. A conformation that shields the carbonyl group will be less reactive than one where it is more exposed. Similarly, the ability of the molecule to adopt a specific conformation may be critical for its binding to an enzyme or receptor. Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for investigating the conformational preferences of flexible molecules like 1-phenylhex-4-en-3-one.

Derivatives and Analogues of 1 Phenylhex 4 En 3 One: Synthesis and Reactivity Profiles

Synthesis of Halogenated Analogues (e.g., Fluorinated Phenylhexenones)

The introduction of fluorine into organic molecules can significantly impact their chemical and physical properties. In the context of phenylhexenone derivatives, fluorination can modulate the electrophilicity of the enone system and influence reaction pathways.

The synthesis of β-fluoro-α,β-unsaturated ketones, such as 4-fluoro-1-phenylhex-4-en-3-one, can be approached through several methods. One strategy involves the reaction of β-diketones with a fluorinating agent. For instance, the regioselective synthesis of β-fluoro-α,β-unsaturated ketones has been achieved by reacting β-diketones with agents like N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine. Another approach is the vinylogous radiofluorination of α-diazoacetates, which can generate γ-fluoro-α,β-unsaturated esters and ketones. nih.gov This method utilizes [¹⁸F]AgF and is compatible with a range of aromatic and non-aromatic substrates. nih.gov Furthermore, remote fluorination of α,β-unsaturated carbonyls can be achieved via silyl dienol ethers, offering a metal-free, regioselective route to γ-fluoro compounds. chemrxiv.org

A plausible synthetic route to 4-fluoro-1-phenylhex-4-en-3-one could involve the following conceptual steps:

Formation of a suitable precursor: This could be a 1,3-dicarbonyl compound structurally related to the target molecule, such as 1-phenylhexane-3,5-dione.

Electrophilic Fluorination: Reaction of the precursor with an electrophilic fluorinating agent, such as Selectfluor®, could introduce the fluorine atom at the desired position. The enol or enolate intermediate is key to this transformation. sapub.org

| Reagent/Method | Description | Potential Applicability |

| N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | Reacts with β-diketones to yield β-fluoro-α,β-unsaturated ketones. | Direct fluorination of a suitable β-diketone precursor to 4-fluoro-1-phenylhex-4-en-3-one. |

| [¹⁸F]AgF with α-diazoacetates | A method for vinylogous radiofluorination to produce γ-[¹⁸F]fluoro-α,β-unsaturated esters and ketones. nih.gov | Could be adapted for the synthesis of fluorinated phenylhexenone analogues, particularly for PET imaging applications. nih.gov |

| Selectfluor® | An electrophilic fluorinating agent that reacts with enols or enolates. sapub.org | Applicable for the fluorination of a precursor enolate of 1-phenylhex-4-en-3-one. |

| Silyl Dienol Ethers | Enables remote, metal-free γ-fluorination of α,β-unsaturated carbonyls. chemrxiv.org | A potential route if starting from a precursor that can form the required silyl dienol ether. |

gem-Difluoroenones are characterized by the presence of two fluorine atoms on the same carbon. The synthesis of these compounds often involves the introduction of a difluoromethylene (-CF₂-) group. Various strategies have been developed for the synthesis of gem-difluoroalkenes, which can be precursors to gem-difluoroenones. researchgate.netresearchgate.netchemistryviews.org

One common approach involves the Reformatsky reaction of bromodifluoromethyl ketones with imines to produce β-amino α,α-difluoro ketones. researchgate.net Another method is the Mukaiyama-Mannich reaction with difluoroenoxysilanes. nih.gov Additionally, pentafluoro-gem-diols can serve as a source of difluoroenolates for addition to imines. nih.gov

A general strategy for the synthesis of a gem-difluoroenone analogue of 1-phenylhex-4-en-3-one might involve:

Preparation of a trifluoromethyl-substituted precursor: Dehydrofluorination of a 4-CF₃-β-lactam can yield a gem-difluoroalkene-β-lactam. nih.gov

Conversion to the enone: Subsequent manipulation of the β-lactam could potentially lead to the desired enone structure.

| Method | Description | Key Features |

| Reformatsky Reaction | Reaction of bromodifluoromethyl ketones and imines in the presence of a metal like zinc. researchgate.net | Provides access to β-amino α,α-difluoro ketones. researchgate.net |

| Mukaiyama-Mannich Reaction | Reaction of difluoroenoxysilanes with imines. nih.gov | A versatile method for forming C-C bonds with fluorinated carbons. |

| Photoredox Catalysis | Radical-mediated defluorinative allylation of sulfamate esters for the synthesis of gem-difluoroalkenes. | A modern approach utilizing visible light. |

| Dehydrofluorination | Elimination of HF from a trifluoromethyl-containing precursor, such as a 4-CF₃-β-lactam. nih.gov | Leads to the formation of a gem-difluoroalkene moiety. nih.gov |

Synthesis of Alkyne Analogues (e.g., 1-Phenyl-4-hexyn-3-one, Cross-Conjugated Enynones)

Alkyne analogues of 1-phenylhex-4-en-3-one introduce a carbon-carbon triple bond into the molecular framework, leading to conjugated enynone systems. These compounds are valuable synthetic intermediates.

A key method for the synthesis of such compounds is the Sonogashira coupling reaction. mdpi.comlibretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of cross-conjugated enynones, α,β-unsaturated triazine esters can be used as acyl electrophiles in a Sonogashira coupling with terminal alkynes. mdpi.com This method is highly selective and proceeds under base and phosphine ligand-free conditions. mdpi.com

The synthesis of 1-Phenyl-4-hexyn-3-one can be conceptualized through the reaction of a suitable precursor with an organometallic reagent derived from an alkyne. For instance, the lithium salt of ethyl propiolate has been shown to react with aldehydes. beilstein-journals.org A similar strategy could be employed with a suitable electrophile to construct the 1-phenyl-4-hexyn-3-one backbone.

| Reaction | Catalyst/Reagents | Substrates | Product |

| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Amine base | Terminal alkyne and aryl/vinyl halide wikipedia.org | Aryl/vinyl substituted alkyne |

| Sonogashira Coupling with Triazine Esters | NHC-Pd(II)-Allyl precatalyst | α,β-Unsaturated triazine esters and terminal alkynes mdpi.com | Cross-conjugated enynones mdpi.com |

| Organometallic Addition | n-BuLi, Alkyne | Aldehyde/Ketone | Propargylic alcohol |

Comparative Reactivity Studies of Structurally Modified Derivatives

The introduction of halogens or an alkyne moiety into the 1-phenylhex-4-en-3-one structure is expected to significantly alter its reactivity.

Halogenated Analogues:

Fluorinated Phenylhexenones: The high electronegativity of fluorine is expected to increase the electrophilicity of the enone system. However, studies on α-fluoroketones have shown that they can be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) than their chloro and bromo counterparts. beilstein-journals.org This has been attributed to the destabilization of reactive conformations required for optimal orbital overlap. beilstein-journals.org Despite this, α-halogenated ketones are generally more reactive than their non-halogenated parent compounds. beilstein-journals.org

Alkyne Analogues:

Enynones: The presence of the alkyne in conjugation with the enone system creates a more extended π-system. This extended conjugation can influence both the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. Enynones can undergo both 1,2- and 1,4- (conjugate) addition reactions. The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.

| Derivative Type | Expected Impact on Reactivity | Key Factors |

| Fluorinated Phenylhexenones | Increased electrophilicity of the carbonyl group and the β-carbon. Potential for altered conformational preferences influencing reactivity. beilstein-journals.org | Electronegativity of fluorine, stereoelectronic effects. beilstein-journals.org |

| Cross-Conjugated Enynones | Extended π-conjugation, multiple electrophilic sites (carbonyl carbon, β-carbon of the double bond, and the alkyne). | Resonance stabilization, relative hardness/softness of electrophilic centers. |

Mechanistic Insights into Structure-Reactivity Relationships within Analogous Systems

The relationship between the structure of these analogues and their reactivity can be understood through several key electronic and steric principles.

Inductive and Resonance Effects: Substituents on the phenyl ring or on the enone backbone can exert inductive and resonance effects that modulate the electron density of the reactive sites. libretexts.org Electron-withdrawing groups, such as halogens, generally increase the electrophilicity of the enone system through a negative inductive effect (-I). Conversely, electron-donating groups would decrease electrophilicity.

Frontier Molecular Orbital (FMO) Theory: The reactivity of these compounds can be rationalized by considering the energies and coefficients of their frontier molecular orbitals (HOMO and LUMO). The energy of the LUMO is a key indicator of the electrophilicity of the molecule. Electron-withdrawing substituents lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. nih.gov

Hard and Soft Acid-Base (HSAB) Theory: Enones and their analogues present multiple electrophilic sites with varying degrees of "hardness" and "softness". The carbonyl carbon is considered a "harder" electrophilic site, while the β-carbon is "softer". youtube.com "Hard" nucleophiles (e.g., organolithium reagents) tend to attack the harder carbonyl carbon (1,2-addition), while "soft" nucleophiles (e.g., cuprates, thiolates) favor attack at the softer β-carbon (1,4-addition or conjugate addition). youtube.com The introduction of fluorine or an alkyne can further modulate the relative hardness and softness of these sites.

The study of these derivatives provides a deeper understanding of how subtle structural modifications can lead to significant changes in chemical reactivity, offering opportunities for the design of new synthetic methodologies and molecules with tailored properties.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity and purity of 1-Phenylhex-4-en-3-one in synthetic chemistry research?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and stereochemistry, infrared (IR) spectroscopy for functional group identification, and gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity. Cross-validate results with literature data for known derivatives .

Q. How can researchers optimize the synthesis of 1-Phenylhex-4-en-3-one to improve yield and purity while minimizing side products?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalysts, solvent polarity, temperature) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates. Purify via column chromatography or recrystallization, and quantify yield/purity using GC-MS or HPLC .

Q. What are the key stability considerations for storing 1-Phenylhex-4-en-3-one, and how should researchers design experiments to assess its degradation under varying conditions?

- Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) at low temperatures (e.g., –20°C) and away from light. Conduct accelerated stability studies by exposing samples to heat (40–60°C), humidity, or oxidative conditions. Analyze degradation products via LC-MS and compare to control samples .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing 1-Phenylhex-4-en-3-one derivatives?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals. Use computational tools (e.g., density functional theory, DFT) to predict spectra and compare with experimental data. Re-synthesize ambiguous compounds and re-analyze using alternative solvents or deuterated reagents .

Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to elucidate the reaction mechanisms involving 1-Phenylhex-4-en-3-one?

- Methodological Answer : Model reaction pathways using DFT to identify transition states and intermediates. Validate computational predictions with kinetic studies (e.g., rate constant measurements) and isotopic labeling experiments. Correlate computational activation energies with experimental Arrhenius plots .

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypothesis-driven research questions about the catalytic applications of 1-Phenylhex-4-en-3-one?

- Methodological Answer : Define feasibility by assessing synthetic accessibility and characterization tools. Ensure novelty by reviewing patents/literature for gaps (e.g., unexplored enantioselective reactions). Align with ethical guidelines by minimizing hazardous waste. Justify relevance through potential applications in asymmetric catalysis or pharmaceutical intermediates .

Q. What experimental designs are suitable for investigating the stereochemical outcomes of 1-Phenylhex-4-en-3-one in asymmetric catalysis?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Conduct kinetic resolution studies and compare results with computational models of steric/electronic effects .

Data Analysis and Interpretation

Q. How can researchers address contradictions in kinetic data when studying the reactivity of 1-Phenylhex-4-en-3-one under varying pH conditions?

- Methodological Answer : Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences. Replicate experiments under controlled buffered conditions. Use stopped-flow techniques for rapid kinetic measurements and validate with computational simulations of pH-dependent intermediates .

Q. What frameworks (e.g., PICOT) are appropriate for structuring mechanistic studies on 1-Phenylhex-4-en-3-one’s role in multi-step organic syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.